2-(Methoxymethyl)morpholine hydrochloride
Overview
Description
2-(Methoxymethyl)morpholine hydrochloride is an organic compound with the chemical formula C6H14ClNO2. It is a white to off-white powder or crystalline solid that is soluble in water . This compound is used in various fields, including organic synthesis, pharmaceuticals, and as a catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Methoxymethyl)morpholine hydrochloride typically involves the reaction of morpholine with methanol to produce 2-(Methoxymethyl)morpholine. This intermediate is then reacted with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: reacting morpholine with methanol followed by treatment with hydrochloric acid. The product is then purified through crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methoxymethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Electrophilic Addition: It can also participate in electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives .
Scientific Research Applications
2-(Methoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methoxymethyl group.
N-Methylmorpholine: Contains a methyl group instead of a methoxymethyl group.
2-(Hydroxymethyl)morpholine: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(Methoxymethyl)morpholine hydrochloride is unique due to the presence of the methoxymethyl group, which imparts different chemical properties compared to its analogs. This group can influence the compound’s reactivity and its ability to participate in specific chemical reactions, making it valuable in various applications .
Properties
IUPAC Name |
2-(methoxymethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHWKGEMABLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599815 | |
Record name | 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144053-99-6 | |
Record name | 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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